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Introduction
Retinol, the primary active form of vitamin A, is an essential fat-soluble vitamin critical for a

range of physiological functions, including vision, immune response, cellular differentiation, and

growth.[1] Its derivatives, collectively known as retinoids, are widely utilized in the

pharmaceutical, cosmetic, and food industries.[2][3] Historically, the commercial production of

retinol has been dominated by chemical synthesis, often relying on petroleum-derived

substrates and processes that are economically and environmentally challenging.[4][5]

Recent advancements in synthetic biology and metabolic engineering have paved the way for

sustainable and efficient microbial production of retinol and other retinoids.[6][7] By harnessing

the metabolic machinery of microorganisms like Escherichia coli and Saccharomyces

cerevisiae, researchers can construct novel biosynthetic pathways to convert simple carbon

sources into high-value retinoids.[8][9] These biological platforms offer numerous advantages,

including the use of renewable feedstocks, milder reaction conditions, and greater control over

product specificity.[1]

This technical guide provides a comprehensive overview of the modern biological synthesis

pathways for retinol production. It details the core metabolic routes, key enzymatic players, and

advanced metabolic engineering strategies that have been successfully implemented in
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microbial cell factories. The guide summarizes key quantitative data, outlines experimental

methodologies, and presents visual diagrams of the engineered pathways to serve as a

resource for professionals in the field.

Core Biosynthetic Pathway to Retinol
The de novo biosynthesis of retinol in engineered microbes is a multi-step process that begins

with central carbon metabolism. The overall strategy involves directing metabolic flux towards

the synthesis of the C20 carotenoid precursor, β-carotene, which is then enzymatically cleaved

to yield retinal, and finally reduced to retinol. The pathway can be divided into three main

modules: the Isoprenoid Precursor Module, the β-Carotene Biosynthesis Module, and the

Retinoid Synthesis Module.

Isoprenoid Precursor Module (Mevalonate Pathway)
The universal isoprenoid building blocks, isopentenyl diphosphate (IPP) and dimethylallyl

diphosphate (DMAPP), are synthesized via the mevalonate (MVA) pathway in eukaryotes like

S. cerevisiae or the methylerythritol phosphate (MEP) pathway in bacteria like E. coli.[3][10] For

high-yield production of terpenoids, the MVA pathway is often heterologously expressed in E.

coli as it is generally considered more efficient for this purpose.[3][9] The MVA pathway begins

with acetyl-CoA and proceeds through a series of enzymatic reactions to produce IPP and

DMAPP.[10]
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Caption: The Mevalonate (MVA) pathway for IPP and DMAPP synthesis.
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β-Carotene Biosynthesis Module
IPP and DMAPP are condensed to form geranylgeranyl diphosphate (GGPP), the C20

precursor for carotenoid synthesis. A series of three key enzymes then converts GGPP to β-

carotene.[11]

Geranylgeranyl diphosphate synthase (CrtE or GGPPS): Synthesizes GGPP from one

molecule of DMAPP and three molecules of IPP.[12]

Phytoene synthase (CrtB): Catalyzes the condensation of two GGPP molecules to form

phytoene.[12]

Phytoene desaturase (CrtI): Introduces four double bonds into phytoene to produce

lycopene.[12]

Lycopene cyclase (CrtY or CrtYB): Catalyzes the cyclization of both ends of lycopene to form

β-carotene.[11][12]
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Caption: The biosynthetic pathway from isoprenoid precursors to β-carotene.

Retinoid Synthesis Module
The final module involves the conversion of β-carotene into retinol. This is a two-step

enzymatic process.

β-carotene 15,15′-oxygenase (BCO1 or Blh): This crucial enzyme symmetrically cleaves one

molecule of β-carotene at the central double bond to produce two molecules of retinal
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(retinaldehyde).[13][14] This is considered the predominant mechanism for retinoid

formation.[13]

Retinol Dehydrogenase (RDH) / Aldehyde Reductase: Retinal is then reduced to retinol.

Various native and heterologous enzymes can perform this step, such as the E. coli

oxidoreductase encoded by the ybbO gene or human retinol dehydrogenases like RDH12.[2]

[15][16]
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Caption: The final enzymatic steps converting β-carotene to retinol.

Metabolic Engineering of Saccharomyces cerevisiae
S. cerevisiae is a preferred host for retinol production due to its GRAS (Generally Regarded as

Safe) status and its native MVA pathway.[8] Engineering efforts have focused on enhancing

precursor supply, optimizing the expression of heterologous pathway genes, and mitigating

pathway bottlenecks.

Key Engineering Strategies:
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Enhancing Precursor Supply: Overexpression of key genes in the MVA pathway, such as

truncated HMG-CoA reductase (tHMG1) and acetyl-CoA acetyltransferase (ERG10), has

been shown to increase the pool of IPP and boost retinoid production.[8]

Balancing Redox Cofactors: The conversion of retinal to retinol is a reduction reaction often

requiring NADPH. Overexpression of NADH kinase (POS5) can increase the supply of

NADPH, thereby improving retinol synthesis.[17] To resolve redox imbalances that can lead

to byproducts like glycerol, a water-forming NADH oxidase (noxE) from Lactococcus lactis

has been introduced, resulting in higher retinol yields.[2]

Screening and Expressing Efficient Enzymes: The choice of retinol dehydrogenase is critical

for selective retinol production. While some native enzymes can convert retinal to retinol,

they are often inefficient.[16] Expressing human retinol dehydrogenase 12 (RDH12) was

found to selectively produce retinol with negligible retinal byproduct, achieving a titer of 123.1

mg/L.[2][17]

Two-Phase Fermentation: Retinol is a lipophilic and relatively unstable compound.[2] A two-

phase extraction fermentation, using an organic solvent overlay like dodecane or olive oil,

can sequester the product in situ, preventing degradation and alleviating product toxicity,

leading to dramatically increased titers.[1][4][18] Using this strategy, a final titer of 1.2 g/L

was achieved in shake flasks.[1][18]
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Engineering S. cerevisiae for Retinol Production
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Caption: Metabolic engineering strategies in S. cerevisiae for retinol production.
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Metabolic Engineering of Escherichia coli
E. coli is another popular host for producing retinoids due to its rapid growth and well-

established genetic tools.[8][11] Engineering strategies in E. coli often involve introducing the

entire pathway, from the MVA module to the final retinoid synthesis steps.

Key Engineering Strategies:

Heterologous Pathway Expression: The complete pathway, including the MVA pathway for

IPP/DMAPP, the carotenoid pathway (CrtE, CrtB, CrtI, CrtY), and the retinoid synthesis

genes (Blh and a reductase), is expressed heterologously.[3][9]

Enzyme Selection: The β-carotene cleavage enzyme is critical. A synthetic retinoid synthesis

protein (SR), based on a homolog (Blh) from uncultured marine bacteria, showed high

activity in E. coli.[3][9]

Modulating Native Enzymes:E. coli possesses native promiscuous enzymes that can affect

retinoid composition. The oxidoreductase encoded by ybbO was found to convert retinal to

retinol.[15] Overexpression of ybbO increased the proportion of retinol in the final product

mix.[15] Conversely, for producing retinoic acid, deletion of ybbO was beneficial as it

prevented the reduction of the retinal precursor to retinol, increasing the final retinoic acid

titer by 2.4-fold.[11][19]

Removal of Side Reactions: It was discovered that the chloramphenicol acetyltransferase

(cat) gene, often used as a plasmid resistance marker, could convert retinol to retinyl

acetate.[15] Removing this gene was crucial for increasing the purity of the desired retinol

product.[15]

Two-Phase Culture System: Similar to yeast, a two-phase culture with a dodecane overlay

has been instrumental in improving total retinoid production in E. coli, achieving titers as high

as 136 mg/L by preventing product degradation and toxicity.[3][9]

Quantitative Data Summary
The following tables summarize the retinol and retinoid production titers achieved in various

metabolic engineering studies.
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Table 1: Retinol and Retinoid Production in Engineered S. cerevisiae

Strain
Engineering
Strategy

Carbon Source
Fermentation
Method

Titer (mg/L) Reference

Expression of

human RDH12
Xylose Shake Flask 123.1 (Retinol) [17]

Expression of

human RDH12

and NADH

oxidase (noxE)

Xylose Shake Flask
~160 (Retinol,

30% higher yield)
[2]

Introduction of β-

carotene

pathway and

BCMO

Xylose

Fed-batch with

dodecane

extraction

3350 (2094

Retinal, 1256

Retinol)

[4]

Modular

optimization,

transporter

engineering,

RDH screening

Glucose

Shake Flask with

olive oil

extraction

1200 (Retinol) [1][18]

Enhanced

precursor/NADP

H, co-expression

of Env9 and E.

coli ybbO

Glucose
Bi-phasic

fermentation
143.2 (Retinol) [20]

Pdc-deficient

strain,

overexpression

of ERG10 and

tHMG1

Glucose

Two-phase

extraction with

dodecane

117.4 (Retinal) [8]

Engineered

Yarrowia

lipolytica

Glucose
Fed-batch

fermentation
5890 (Retinol) [21]
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Table 2: Retinoid Production in Engineered E. coli

Strain Engineering
Strategy

Fermentation
Method

Titer (mg/L) Reference

Exogenous MVA

pathway, synthetic Blh

gene

Two-phase culture

with dodecane

136 (Total: 67 Retinal,

54 Retinol, 15 Retinyl

Acetate)

[3][9]

Overexpression of

ybbO, removal of cat

gene

Shake Flask

Not specified

(composition shifted to

higher retinol %)

[15]

Deletion of ybbO,

expression of Blh and

raldh

Bioreactor Batch

Culture
8.20 (Retinoic Acid) [11]

Systematic

engineering of MVA

and central carbon

metabolism

4-L Bioreactor 245.73 (Retinal) [22]

Reconstruction of

retinyl palmitate

pathway

Fed-batch

fermentation

69.96 (Retinyl

Palmitate)
[23]

Table 3: Key Enzymes in Microbial Retinol Biosynthesis
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Enzyme Gene(s) Function

Source
Organism(s) for
Heterologous
Expression

HMG-CoA Reductase mvaA / tHMG1
Rate-limiting step in

MVA pathway

Saccharomyces

cerevisiae

GGPP Synthase CrtE Synthesizes GGPP

Pantoea

agglomerans, Taxus x

media

Phytoene Synthase CrtB
Synthesizes phytoene

from GGPP
Pantoea agglomerans

Phytoene Desaturase CrtI
Converts phytoene to

lycopene

Pantoea

agglomerans,

Blakeslea trispora

Lycopene Cyclase CrtY / CrtYB
Converts lycopene to

β-carotene

Pantoea

agglomerans,

Xanthophyllomyces

dendrorhous

β-Carotene

Oxygenase
BCO1 / Blh

Cleaves β-carotene to

retinal

Uncultured marine

bacteria, Salinibacter

ruber

Retinol

Dehydrogenase
RDH12

Reduces retinal to

retinol
Homo sapiens

Retinol

Dehydrogenase
ybbO

Reduces retinal to

retinol
Escherichia coli

Retinol

Dehydrogenase
Env9

Reduces retinal to

retinol

Saccharomyces

cerevisiae

NADH Oxidase noxE
Balances redox by

oxidizing NADH
Lactococcus lactis

Experimental Protocols
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The following provides a generalized methodology for the construction and evaluation of a

retinol-producing microbial strain, based on protocols described in the cited literature.[1][3][4]

[11]

Strain Construction and Gene Expression
Gene Sourcing and Codon Optimization: Genes for the heterologous pathway (e.g., CrtE,

CrtB, CrtI, CrtY from Pantoea agglomerans; Blh from Salinibacter ruber; RDH12 from Homo

sapiens) are identified. The DNA sequences are codon-optimized for expression in the target

host (S. cerevisiae or E. coli).

Plasmid Assembly: Genes are synthesized and cloned into suitable expression vectors (e.g.,

high-copy plasmids like pRS426 for yeast or pET vectors for E. coli). Genes are typically

placed under the control of strong, inducible (e.g., GAL1, T7) or constitutive (e.g., TEF1,

GPD) promoters. Multiple genes can be assembled into a single plasmid using techniques

like Gibson assembly or yeast homologous recombination.

Host Transformation: The assembled plasmids are transformed into the host strain using

standard protocols (e.g., lithium acetate method for S. cerevisiae, heat shock for E. coli).

Transformants are selected on appropriate antibiotic or auxotrophic marker-based media.

Genomic Integration/Deletion: For stable expression or gene knockout, constructs are

integrated into the host chromosome using CRISPR-Cas9 or homologous recombination.

For gene deletions (e.g., ybbO in E. coli), a gene disruption cassette is used to replace the

target gene.[11]

Cultivation and Fermentation
Seed Culture: A single colony of the engineered strain is inoculated into a small volume of

appropriate seed medium (e.g., YPD for yeast, LB for E. coli) and grown overnight at 30°C

(S. cerevisiae) or 37°C (E. coli) with shaking.

Main Culture: The seed culture is used to inoculate the main production culture in a defined

fermentation medium (e.g., synthetic complete medium for yeast, M9 minimal medium for E.

coli) containing a primary carbon source like glucose, glycerol, or xylose.[2][4]
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Induction: If using inducible promoters, the expression of pathway genes is initiated by

adding the appropriate inducer (e.g., galactose, IPTG) when the culture reaches a specific

optical density (e.g., OD600 of 0.6-0.8).

Two-Phase Extraction: For in situ product recovery, a sterile organic solvent layer (e.g., 20%

v/v dodecane or olive oil) is added to the culture medium at the time of inoculation or

induction.[1][4]

Bioreactor Fermentation: For higher yields, fed-batch fermentation is performed in a

controlled bioreactor. Key parameters like temperature, pH, and dissolved oxygen (DO) are

maintained at optimal levels (e.g., 30°C, pH 5.0 for yeast; 37°C, pH 7.0, 50% DO for E. coli).

[11] A concentrated feed of the carbon source is supplied to maintain growth and production

over an extended period (e.g., 72-120 hours).

Metabolite Extraction and Analysis
Sample Collection: Culture samples are collected at various time points. If a two-phase

system is used, the organic layer is separated by centrifugation. For intracellular analysis,

cells are harvested by centrifugation.

Extraction: Retinoids are extracted from the organic phase, culture supernatant, or cell

pellets. A common method involves mixing the sample with an organic solvent like acetone

or a hexane/isopropanol mixture, vortexing vigorously, and then collecting the organic

supernatant after centrifugation.

Quantification: The extracted samples are analyzed by High-Performance Liquid

Chromatography (HPLC).

Column: A C18 reverse-phase column is typically used.

Mobile Phase: An isocratic or gradient mobile phase of solvents like acetonitrile, methanol,

and water is used for separation.

Detection: Retinol, retinal, and other retinoids are detected using a UV/Vis or Diode Array

Detector (DAD) at a specific wavelength (typically 325 nm for retinol).
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Standard Curve: Concentrations are calculated by comparing peak areas to a standard

curve generated from pure analytical standards of retinol and retinal.

Caption: A generalized experimental workflow for microbial retinol production.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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